2-(2-Chloro-4-ethylphenoxy)acetohydrazide
Overview
Description
2-(2-Chloro-4-ethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Compounds derived from 2-(2-Chloro-4-ethylphenoxy)acetohydrazide have been synthesized and characterized. For instance, Fuloria et al. (2009) reported the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, indicating a broader scope in the synthesis of related compounds (Fuloria et al., 2009).
Crystal Structure Analysis : The crystal structure of related acetohydrazides has been studied, providing insights into their molecular conformation and interactions. Sharma et al. (2015) investigated the crystal structure of (2-methyl-phenoxy)-acetohydrazide, a compound similar in structure, to understand its molecular interactions (Sharma et al., 2015).
Medicinal Chemistry Applications
Antimicrobial Activity : Several studies have focused on the antimicrobial properties of these derivatives. Varshney et al. (2014) synthesized and evaluated the antimicrobial and anthelmintic activities of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides (Varshney et al., 2014).
Anticancer Agents : Compounds derived from this compound have also been explored for their anticancer potential. Şenkardeş et al. (2021) synthesized derivatives and evaluated their effectiveness against various cancer cell lines, indicating potential applications in cancer therapy (Şenkardeş et al., 2021).
Nonlinear Optical Properties : The nonlinear optical properties of hydrazones derived from this compound have been studied, suggesting their application in optical devices. Naseema et al. (2010) explored the nonlinear optical parameters of such compounds, highlighting their potential in optical limiting and switching applications (Naseema et al., 2010).
Properties
IUPAC Name |
2-(2-chloro-4-ethylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYADPMMXAAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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